molecular formula C12H10FN3O4 B3042839 ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate CAS No. 680214-13-5

ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate

Cat. No. B3042839
CAS RN: 680214-13-5
M. Wt: 279.22 g/mol
InChI Key: XLNLNUUTCPUNBQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate, also known as EFNA, is a chemical compound that has been widely used in scientific research. EFNA belongs to the family of cyanoacrylates, which are known for their ability to rapidly polymerize in the presence of water. This property makes EFNA an attractive candidate for various applications in biomedical research, including drug delivery, tissue engineering, and bioimaging.

Scientific Research Applications

Molecular Structure and Interactions

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives are notable for their unique molecular interactions. They utilize non-hydrogen bonding interactions such as N⋯π and O⋯π, contributing to their crystal packing and structural properties (Zhang, Wu, & Zhang, 2011).

Chemical Synthesis and Characterization

  • The synthesis and structural analysis of similar compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been detailed, providing insights into their molecular configurations and bonding characteristics (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Applications in Organic Synthesis

  • Related compounds, such as ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, have been synthesized and used in the creation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing their utility in organic synthesis and molecular diversity (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Thermodynamic Properties

  • The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives, which are structurally similar, have been studied, providing insights into their enthalpic properties and stability (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).

Crystal Structure Analysis

  • Investigations into the crystal structures of nitro derivatives of similar compounds have revealed important aspects of molecular conformation, intermolecular interactions, and lattice energy calculations (Dey, Prakash, Chopra, Vasu, & Srinivas, 2014).

Non-Hydrogen Bond Interactions

  • Unique C⋯π interactions of non-hydrogen bond type were identified in related compounds, which are significant for understanding electrostatic interactions in molecular chemistry (Zhang, Tong, Wu, & Zhang, 2012).

properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)8(6-14)7-15-11-5-9(16(18)19)3-4-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNLNUUTCPUNBQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)[N+](=O)[O-])F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Reactant of Route 4
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Reactant of Route 5
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Reactant of Route 6
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.